

Comparative Technical Guide: 2-(1-Aminopropyl)phenol vs. 2-Aminophenol

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Compound of Interest

Compound Name: 2-(1-Aminopropyl)phenol
hydrochloride

CAS No.: 1311314-31-4

Cat. No.: B2986784

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Executive Summary

This guide delineates the structural, physicochemical, and synthetic divergences between 2-aminophenol (2-AP) and 2-(1-aminopropyl)phenol (2-1-APP). While both share an ortho-substituted phenol scaffold, they represent fundamentally different chemical classes: 2-AP is an aniline derivative, whereas 2-1-APP is a benzylic amine. This distinction dictates their reactivity profiles, basicity, and utility in drug development.

Feature	2-Aminophenol (2-AP)	2-(1-Aminopropyl)phenol (2-1-APP)
Structure Class	Aniline (Aromatic Amine)	Benzylic Amine (Aliphatic Amine)
Chirality	Achiral	Chiral (C1 of propyl chain)
Amine Basicity (pKa)	Weak (~4.78)	Strong (~9.0–9.5, predicted)
Redox Stability	Low (Oxidizes to Quinone Imines)	Moderate (Benzylic position sensitive)
Primary Application	Dyes, Benzoxazoles, Redox Active Ligands	Chiral Synthons, 1,3-Benzoxazines, CNS Active Pharmacophores

Part 1: Structural & Physicochemical Divergence

The core difference lies in the electronic connectivity of the nitrogen atom.^[1] In 2-AP, the nitrogen lone pair is conjugated with the aromatic ring, significantly reducing its basicity. In 2-1-APP, the nitrogen is separated from the ring by a saturated carbon (the benzylic position), interrupting conjugation and maintaining aliphatic amine characteristics.

Electronic Landscape & Basicity

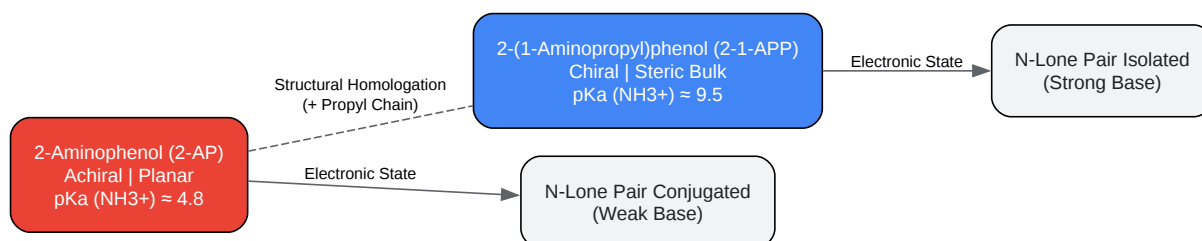
- 2-Aminophenol: The amine is an electron donor to the ring (effect). The conjugate acid (anilinium) has a pKa of ~4.78. At physiological pH (7.4), it exists largely as the neutral free base.
- 2-(1-Aminopropyl)phenol: The amine behaves like benzylamine. The conjugate acid (ammonium) has a predicted pKa of ~9.0–9.5. At physiological pH, it exists predominantly as the cationic ammonium species, often forming a stable internal salt (zwitterion) with the phenolate.

Chirality & Sterics

- 2-AP: Planar, achiral molecule.

- 2-1-APP: Possesses a stereocenter at the benzylic carbon. This introduces chirality, making enantioselective synthesis or resolution a critical step in pharmaceutical applications. The propyl chain adds steric bulk, influencing binding affinity and preventing certain planar cyclization modes.

Visualization of Structural Differences



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Figure 1: Structural and electronic divergence between the aniline scaffold (2-AP) and the benzylic amine scaffold (2-1-APP).

Part 2: Synthetic Pathways & Access

The synthesis of these two molecules requires distinct strategies due to the nature of the C-N bond formation.

Synthesis of 2-Aminophenol (Reductive Strategy)

2-AP is classically synthesized via the reduction of 2-nitrophenol. This is a redox operation preserving the carbon skeleton.

- Precursor: 2-Nitrophenol.
- Reagents:

,

(Bechamp), or

- Key Challenge: Preventing oxidation of the product back to quinone species during isolation.

Synthesis of 2-(1-Aminopropyl)phenol (Constructive Strategy)

2-1-APP requires the formation of a C-N bond at a benzylic position, typically starting from a ketone.

- Precursor: 2'-Hydroxypropiophenone (CAS: 610-99-1).
- Method: Reductive Amination.[2]
- Mechanism: Ketone

Imine

Amine.

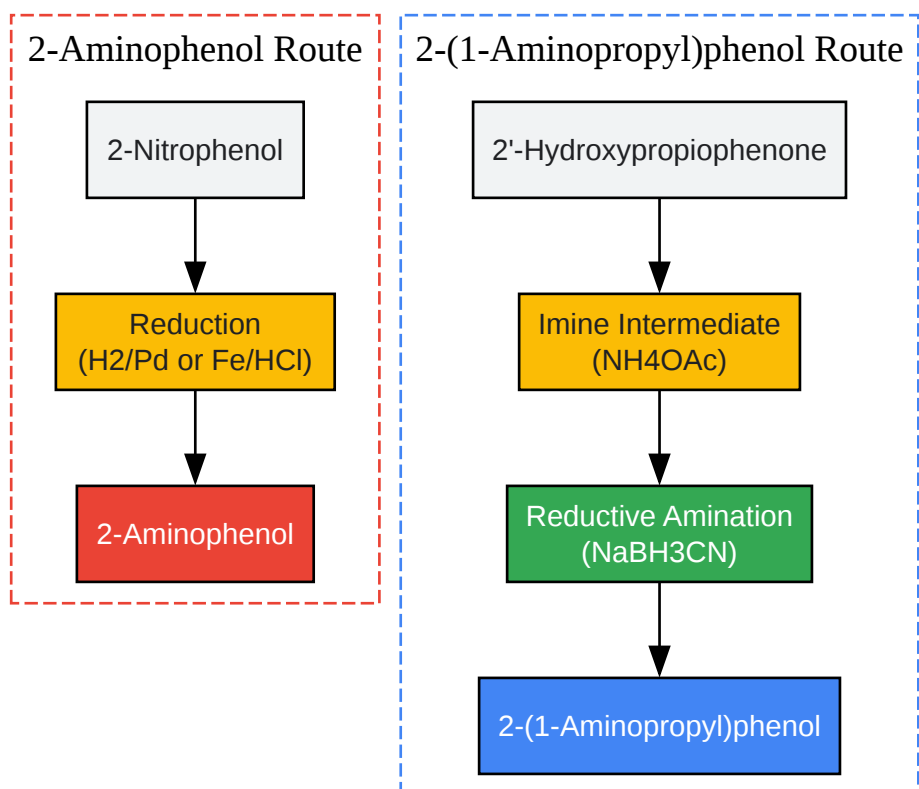
- Key Challenge: Stereocontrol (if a single enantiomer is required) and preventing phenol-driven side reactions.

Experimental Protocol: Reductive Amination for 2-1-APP

Note: This protocol produces racemic 2-1-APP.

- Imine Formation:
 - Dissolve 2'-hydroxypropiophenone (10 mmol) in dry Methanol (30 mL).
 - Add Ammonium Acetate (, 100 mmol, 10 eq) to ensure saturation and drive equilibrium.
 - Critical Step: Add activated 3Å molecular sieves to sequester water and promote imine formation. Stir at RT for 4 hours.
- Reduction:

- Cool the mixture to 0°C.
- Add Sodium Cyanoborohydride (, 15 mmol) portion-wise. Caution: Generates HCN if acidified; maintain pH > 6.
- Allow to warm to RT and stir for 12–16 hours.
- Workup:
 - Quench with saturated .[2] Remove methanol under vacuum.
 - Extract with Ethyl Acetate (3x).
 - Purification: The amine is basic. Wash organic layer with brine.[2] If high purity is needed, extract the amine into 1M HCl, wash the aqueous layer with ether (removes unreacted ketone), then basify aqueous layer (pH 12) and re-extract with DCM.



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Figure 2: Synthetic divergence showing the reduction pathway for 2-AP versus the reductive amination pathway for 2-1-APP.

Part 3: Reactivity Profile & Heterocyclic Utility[3]

The difference in nitrogen nucleophilicity and the carbon linker length dictates the type of heterocycles these molecules form.

2-Aminophenol: Benzoxazole Synthesis

2-AP is the "gold standard" precursor for Benzoxazoles.

- Reaction: Condensation with carboxylic acids or aldehydes followed by oxidation.
- Mechanism: The nucleophilic amine attacks the carbonyl, followed by ring closure by the phenol oxygen.
- Product: A planar, aromatic 5-membered heterocyclic ring fused to benzene.

2-(1-Aminopropyl)phenol: 1,3-Benzoxazine Synthesis

2-1-APP cannot form benzoxazoles directly due to the extra carbon in the chain. Instead, it forms dihydro-1,3-benzoxazines.

- Reaction: Condensation with aldehydes (e.g., Formaldehyde).
- Mechanism: The amine and phenol act as a 1,5-dinucleophile system reacting with a one-carbon electrophile.
- Product: A 6-membered saturated heterocyclic ring fused to benzene.
- Significance: These scaffolds are precursors to Betti bases and possess unique biological activity (e.g., antibacterial).

Oxidation Sensitivity

- 2-AP: Highly sensitive. Oxidizes in air/solution to 2-aminophenoxazin-3-one (red/brown dye). [3] Requires handling under inert atmosphere for sensitive catalytic steps.
- 2-1-APP: The amine is oxidatively stable (non-conjugated). The phenol moiety is still susceptible to oxidation, but the lack of direct N-conjugation prevents the rapid formation of quinone imines.

Part 4: Pharmacological Implications

For drug development professionals, the choice between these scaffolds is often a choice between a flat linker and a chiral pharmacophore.

Parameter	2-AP Scaffold	2-1-APP Scaffold
Drug Class Examples	NSAIDs, Antimicrobials	CNS Agents, Sympathomimetics
Binding Mode	Intercalation, Flat stacking	3D Pocket fitting, Chiral recognition
BBB Permeability	Moderate (Polar surface area)	High (Lipophilic propyl chain + amine pKa)
Metabolism	N-Acetylation, O-Glucuronidation	Deamination (MAO), Benzylic hydroxylation

Case Study Relevance:

- 2-AP is often found in the core of kinase inhibitors where a flat H-bond donor/acceptor motif is needed.
- 2-1-APP mimics the catecholamine/phenethylamine skeleton (structurally related to amphetamines, but with an ortho-OH). It is valuable for designing ligands that target adrenergic or dopaminergic receptors where the chiral benzylic carbon dictates potency.

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